molecular formula C17H22Cl2N2 B13730235 1-(o-Aminobenzyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride CAS No. 17750-48-0

1-(o-Aminobenzyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride

Cat. No.: B13730235
CAS No.: 17750-48-0
M. Wt: 325.3 g/mol
InChI Key: IHUBXLIIDFPIBE-UHFFFAOYSA-N
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Description

1-(o-Aminobenzyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride is a complex organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of an o-aminobenzyl group attached to the tetrahydroisoquinoline core, which is further modified by the addition of two hydrochloride groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(o-Aminobenzyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride typically involves multiple steps. One common method starts with the reduction of o-nitrobenzaldehyde to o-aminobenzyl alcohol using zinc and hydrochloric acid in an alcoholic solution . This intermediate is then subjected to a Mannich reaction with 2-methyl-1,2,3,4-tetrahydroisoquinoline and formaldehyde to form the desired product . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(o-Aminobenzyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various substituted tetrahydroisoquinolines .

Scientific Research Applications

1-(o-Aminobenzyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(o-Aminobenzyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors in the central nervous system, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions with the receptor’s active site . Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

  • 1-(o-Aminobenzyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline
  • 2-Methyl-1,2,3,4-tetrahydroisoquinoline
  • o-Aminobenzyl alcohol

Uniqueness

1-(o-Aminobenzyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride is unique due to the presence of both the o-aminobenzyl group and the tetrahydroisoquinoline core, which confer distinct chemical and biological properties. The dihydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its analogs .

Properties

CAS No.

17750-48-0

Molecular Formula

C17H22Cl2N2

Molecular Weight

325.3 g/mol

IUPAC Name

[2-[(2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium-1-yl)methyl]phenyl]azanium;dichloride

InChI

InChI=1S/C17H20N2.2ClH/c1-19-11-10-13-6-2-4-8-15(13)17(19)12-14-7-3-5-9-16(14)18;;/h2-9,17H,10-12,18H2,1H3;2*1H

InChI Key

IHUBXLIIDFPIBE-UHFFFAOYSA-N

Canonical SMILES

C[NH+]1CCC2=CC=CC=C2C1CC3=CC=CC=C3[NH3+].[Cl-].[Cl-]

Origin of Product

United States

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